Product packaging for Methyl 3-(2-methoxyphenyl)acrylate(Cat. No.:CAS No. 98288-15-4)

Methyl 3-(2-methoxyphenyl)acrylate

Cat. No.: B1310818
CAS No.: 98288-15-4
M. Wt: 192.21 g/mol
InChI Key: FCMNDLLGEGVMQQ-BQYQJAHWSA-N
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Description

The Role of Acrylate (B77674) Esters as Versatile Building Blocks in Modern Organic Synthesis

Acrylate esters are a class of organic compounds that serve as fundamental building blocks in a myriad of synthetic transformations. chemicalbook.comsigmaaldrich.com Their utility stems from their bifunctional nature, possessing both a vinyl group and a carboxylate group. chemicalbook.com This duality allows them to participate in a wide range of chemical reactions, making them highly versatile intermediates.

The electron-withdrawing nature of the ester group renders the double bond susceptible to various nucleophilic addition reactions, most notably the Michael addition. chemicalbook.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Furthermore, the double bond of acrylate esters can act as a dienophile in Diels-Alder reactions, providing a pathway to construct complex cyclic systems. They are also capable of undergoing polymerization to form polyacrylates, a widely used class of polymers with diverse applications. georganics.sk The ester functionality itself can be readily transformed through reactions such as hydrolysis, transesterification, and amidation, further expanding their synthetic potential. chemicalbook.com

Significance of the 2-Methoxyphenyl Moiety in Designing Organic Compounds

The 2-methoxyphenyl group, also known as the o-anisyl group, is a common structural motif in a variety of organic molecules, including natural products and pharmacologically active compounds. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring imparts specific electronic and steric properties to the molecule.

Electronically, the methoxy group is an electron-donating group through resonance and can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It can also participate in hydrogen bonding and metal coordination, which is crucial in the design of ligands for catalysis and materials with specific optical properties. google.com The steric bulk of the methoxy group can direct the regioselectivity of reactions occurring at or near the phenyl ring. This steric hindrance can be strategically employed to control the three-dimensional architecture of a molecule. Compounds containing the 2-methoxyphenyl moiety have been investigated for a range of biological activities, including antioxidant and antimicrobial properties. google.com

Establishing the Academic Research Focus on Methyl 3-(2-methoxyphenyl)acrylate

While broad research exists on acrylate esters and compounds containing the 2-methoxyphenyl group, dedicated academic focus on this compound itself appears to be more specialized. Much of the available information is found within the context of larger studies on related compounds or in patents detailing synthetic methodologies for classes of molecules.

Research efforts touching upon this specific compound often revolve around its synthesis and its potential as a precursor for more complex molecular architectures. For instance, synthetic methods for 3-methoxy-2-aryl methyl acrylate compounds have been developed, providing pathways to access this class of molecules. google.compatsnap.com The reactivity of the acrylate system, in conjunction with the electronic nature of the 2-methoxyphenyl ring, makes it a subject of interest for exploring novel reaction pathways and synthesizing new chemical entities.

Overview of Key Research Areas and Challenges in its Study

The primary areas of research involving this compound and its analogs encompass synthetic methodology, reactivity studies, and exploration of its utility as a building block. A significant focus is on developing efficient and stereoselective methods for its synthesis, often as part of a broader effort to create libraries of substituted acrylate esters for various applications.

A key challenge lies in controlling the stereochemistry of the double bond during synthesis, as the E and Z isomers can exhibit different reactivity and properties. The influence of the 2-methoxy group on the reactivity of the acrylate system, particularly in polymerization and cycloaddition reactions, is another area of active investigation. Furthermore, exploring the full potential of this compound as a precursor in the synthesis of biologically active molecules and functional materials remains an ongoing endeavor. The development of catalytic systems that can selectively transform specific functionalities within the molecule is a continuous challenge for synthetic chemists working in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1310818 Methyl 3-(2-methoxyphenyl)acrylate CAS No. 98288-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMNDLLGEGVMQQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257958
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-15-4
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98288-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 2 Methoxyphenyl Acrylate and Structural Analogs

Direct Synthetic Routes to Methyl 3-(2-methoxyphenyl)acrylate

Direct C-C bond formation strategies, particularly palladium-catalyzed cross-coupling reactions, represent the most efficient and versatile methods for the synthesis of this compound. The Heck reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the arylation of olefins.

Palladium-Catalyzed Oxidative Heck Reactions

The oxidative Heck reaction, also known as the Fujiwara-Moritani reaction, enables the direct coupling of an arene C-H bond with an alkene. This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic starting material.

Recent advancements in Heck catalysis have focused on the development of more sustainable and cost-effective protocols. Ligand-free palladium catalysis has emerged as an attractive strategy, obviating the need for expensive and often air-sensitive phosphine ligands. While specific examples for the ligand-free synthesis of this compound are not extensively detailed in the literature, general protocols for the Heck reaction of aryl halides with methyl acrylate (B77674) under ligand-free conditions have been established.

For instance, the vinylation of iodobenzene with methyl acrylate has been successfully achieved using supported palladium catalysts in N-methylpyrrolidone in the presence of a base, without the need for additional ligands. nih.gov In these systems, it is believed that dissolved palladium species are the active catalysts, which can redeposit onto the support after the reaction is complete. nih.gov The use of mixed organic and inorganic bases, such as triethylamine and sodium carbonate, has been shown to be effective in promoting the reaction rate and catalyst recyclability. nih.gov

Furthermore, base-free Heck-type reactions have also been developed, for example, in the coupling of benzylammonium salts with alkenes, which proceed to give exclusively the conjugated products. nih.gov These methodologies, while not yet explicitly demonstrated for 2-methoxyphenyl derivatives, suggest the potential for developing ligand- and base-free systems for the synthesis of this compound.

A general representation of a ligand-free Heck reaction is shown below:

Ligand-Free Heck Reaction SchemeA general scheme for a ligand-free palladium-catalyzed Heck reaction between an aryl halide and methyl acrylate.

Table 1: Representative Conditions for Ligand-Free Heck Reactions

Aryl HalideAlkeneCatalystBaseSolventYieldReference
IodobenzeneMethyl acrylatePd/CTriethylamine/Sodium CarbonateN-MethylpyrrolidoneHigh nih.gov
4-BromoanisoleEthyl acrylatePd/Ni complexNot specifiedNot specifiedHigh researchgate.net

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed reaction, typically involves the coupling of an organoboron compound with an organohalide. While the direct coupling of arylboronic acids with unactivated alkenes is less common than the traditional Suzuki-Miyaura reaction, methods for such transformations are emerging. These reactions often proceed via a Heck-type mechanism after transmetalation of the boronic acid to the palladium center.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com For the coupling of 2-methoxyphenylboronic acid with methyl acrylate, a palladium(0) catalyst would first undergo oxidative addition with a suitable halide or triflate. Subsequent transmetalation with the 2-methoxyphenylboronic acid, followed by migratory insertion of methyl acrylate and β-hydride elimination, would yield the desired product.

Other Established Acrylate Synthesis Protocols

Beyond the direct oxidative Heck reaction, the traditional Mizoroki-Heck reaction remains a highly reliable and widely used method for the synthesis of cinnamate (B1238496) esters. This reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.

The Heck reaction of 2-bromoanisole with methyl acrylate would be a direct and efficient route to this compound. The reaction generally proceeds with high regio- and stereoselectivity, typically favoring the formation of the trans (E) isomer. mdpi.com The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Table 2: Typical Conditions for Mizoroki-Heck Reactions of Aryl Halides with Acrylates

Aryl HalideAcrylateCatalystLigandBaseSolventYield
Aryl IodideMethyl acrylatePd(OAc)₂NoneTriethylamine/Na₂CO₃NMPHigh
Aryl Bromiden-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂]NHCK₂CO₃DMFGood to Excellent

Stereoselective Approaches to this compound Isomers and Derivatives

The control of geometric isomerism is a critical aspect of organic synthesis, as the E and Z isomers of a compound can exhibit significantly different physical, chemical, and biological properties. In the context of this compound, achieving high stereoselectivity is essential for many of its potential applications.

Control of Geometric Isomerism (E/Z) in Synthesis

The Mizoroki-Heck reaction typically exhibits a high preference for the formation of the thermodynamically more stable trans (E) isomer. This selectivity arises from the syn-migratory insertion of the alkene into the aryl-palladium bond, followed by syn-β-hydride elimination from the most stable conformation of the resulting alkyl-palladium intermediate. mdpi.com

However, the E/Z selectivity of the Heck reaction can be influenced by several factors, including the nature of the catalyst, ligands, solvent, and the electronic and steric properties of the substrates. For instance, it has been demonstrated that by destabilizing the transition state of the typical 2,1-insertion of methyl acrylate through steric interactions, the regioselectivity can be inverted. nih.gov This principle suggests that careful ligand design could also be employed to influence the E/Z selectivity of the β-hydride elimination step.

While the majority of Heck reactions involving acrylates yield the E-isomer, specific conditions can be employed to favor the Z-isomer. For example, the intramolecular Heck reaction has been shown to produce Z-isomers under certain conditions. nih.gov Although less common for intermolecular reactions, the choice of a bulky ligand or specific additives could potentially alter the conformational preferences of the palladium intermediate, leading to an increased proportion of the Z-isomer.

For the synthesis of this compound, the ortho-methoxy group may exert a steric or electronic influence on the transition state of the Heck reaction, potentially affecting the E/Z ratio of the product. However, without specific experimental data for this particular substrate, it is presumed that standard Heck conditions would predominantly yield the E-isomer. Further research into ligand effects and reaction optimization would be necessary to achieve selective synthesis of the Z-isomer.

Enantioselective Synthesis Strategies for Chiral Acrylates

The generation of chiral centers in acrylate structures is a significant objective in asymmetric synthesis, providing access to optically active molecules with potential applications in materials science and pharmaceuticals. The Morita-Baylis-Hillman (MBH) reaction stands out as a highly effective, atom-economical method for creating densely functionalized chiral molecules from simple precursors.

Organocatalysis has been pivotal in advancing the asymmetric MBH reaction. Chiral phosphines, for instance, have been employed to catalyze the reaction between various aromatic aldehydes and activated alkenes like methyl acrylate. Research has demonstrated that enantiomerically pure phosphines containing an aziridine moiety can exhibit high catalytic activity, yielding the corresponding chiral allylic alcohols with excellent enantiomeric excess (ee), in some cases reaching up to 98% ee. The choice of catalyst enantiomer directly dictates the absolute configuration of the product. wikipedia.org

Bifunctional catalysts that possess both Lewis acidic and Brønsted base properties have also been developed to promote the asymmetric aza-MBH reaction. For example, complexes of rare earth metal alkoxides, such as La(O-iPr)₃, with linked-BINOL ligands can effectively catalyze the reaction of N-diphenylphosphinoyl imines with methyl acrylate. nih.gov These systems have proven successful for a broad range of imines, including aryl, heteroaryl, alkenyl, and even isomerizable alkyl imines, affording products in high yields (up to 99%) and high enantioselectivities (up to 98% ee). nih.gov Kinetic studies support a mechanism where the catalyst's Brønsted basicity is crucial for promoting the reaction. nih.gov

Another class of effective organocatalysts includes cinchona alkaloids and their derivatives. β-isocupreidine (β-ICD), for example, has been identified as a potent catalyst for the MBH reaction of acrylates with various aldehydes. mdpi.comorganic-chemistry.org The C6'-OH group on the catalyst is believed to play a critical role by facilitating the key proton transfer step through an intramolecular relay process, leading to high enantioselectivities. mdpi.com This strategy has been successfully applied to the reaction of isatins with acrylates, providing a novel route to biologically significant chiral 3-hydroxy-2-oxindoles in excellent yields and ee. mdpi.com

Table 1: Organocatalysts in Asymmetric Morita-Baylis-Hillman (MBH) Reactions of Acrylates

Catalyst Type Reactants Product Type Yield Enantiomeric Excess (ee) Reference
Chiral Aziridine-Phosphine Aromatic Aldehyde + Methyl Acrylate Chiral Allylic Alcohol High Up to 98% wikipedia.org
La(O-iPr)₃ / Linked-BINOL N-Phosphinoyl Imine + Methyl Acrylate Chiral β-Amino Acrylate 67-99% 81-98% nih.gov
β-Isocupreidine (β-ICD) Isatin + Acrylate Chiral 3-Hydroxy-2-oxindole Good Excellent mdpi.com

Synthesis of Key Intermediates and Functionalized Precursors

A key intermediate for the synthesis of various derivatives is (E)-methyl 2-(2-(halomethyl)phenyl)-3-methoxyacrylate. The synthesis of the chloro-analog provides a clear blueprint for accessing the bromo-derivative. A common and effective route starts from 3-isochromanone. chemistryviews.orgmdpi.comgoogle.com

This multi-step synthesis proceeds via the following sequence:

Condensation: The process begins with the condensation of 3-isochromanone with an orthoformate, typically trimethyl orthoformate, in the presence of an acid catalyst like glacial acetic acid. chemistryviews.orggoogle.com This reaction opens the lactone ring and forms a key methoxy (B1213986) methylene intermediate.

Halogenation: The intermediate is then treated with a halogenating agent. For the bromo-derivative, thionyl bromide would be used, analogous to the use of thionyl chloride for the chloro-derivative. chemistryviews.orgmdpi.com This step introduces the reactive bromomethyl group onto the phenyl ring.

Esterification: Finally, the reaction of the resulting acid chloride with methanol (B129727) yields the target product, Methyl-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate. chemistryviews.orggoogle.com

Enamides are versatile nitrogen-containing building blocks in organic synthesis due to the ambiphilic nature of their double bond. nih.gov They serve as stable enamine surrogates and are valuable precursors for further derivatization, including their use in constructing more complex acrylate-containing molecules.

Classical methods for enamide synthesis include the condensation of ketones with amides or the Curtius rearrangement. nih.gov However, modern methods have focused on more direct and efficient approaches. A significant recent development is the direct synthesis of enamides from amides via electrophilic activation. chemistryviews.orgnih.gov This one-step protocol avoids the need for pre-functionalized substrates. The reaction typically involves treating the amide with a combination of a strong base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator like triflic anhydride (Tf₂O) at low temperatures. chemistryviews.org This process is believed to proceed through an activated iminium triflate intermediate and is applicable to both N-cyclic and N-acyclic amides. chemistryviews.orgnih.gov

Furthermore, stereospecific synthesis of Z-enamides has been achieved from α-amino ketones and alkynyl esters, where hydrogen bonding is thought to control the stereochemical outcome. openstax.org The development of synthetic strategies to access enamides with carbon-centered chirality is also an area of growing interest, with methods emerging that allow for efficient chirality transfer to produce novel γ-chiral, trifluoromethylated enamides from α-chiral allylic amines. nih.gov These prepared enamides, with their diverse substitution patterns and stereochemistries, are valuable precursors for subsequent chemical transformations, including cycloadditions and cross-coupling reactions to generate complex acrylate derivatives. nih.gov

Strategies for the Synthesis of Complex this compound Derivatives

The incorporation of heterocyclic moieties into the acrylate backbone is a key strategy for synthesizing complex derivatives with novel properties.

Pyrrolidinone Rings: Pyrrolidinone-functionalized acrylates can be synthesized and subsequently polymerized to create advanced materials. A primary method for this is Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. researchgate.netnih.gov Monomers such as 2-(N-acryloyloxy)ethyl pyrrolidone (NAEP) can be polymerized in a controlled manner using RAFT agents to produce well-defined homopolymers or block copolymers. researchgate.net These polymerization techniques, including RAFT aqueous emulsion polymerization, allow for the synthesis of structured nanoparticles. ugent.be An alternative approach involves the copolymerization of acrylates with isocyanides, followed by a cyclization of the isocyanide units within the polymer backbone to form the pyrrolidinone ring structure. google.com

Isoxazole Rings: The isoxazole ring is commonly constructed using 1,3-dipolar cycloaddition reactions, where an acrylate can serve as the dipolarophile. A versatile, metal-free method involves the reaction of α-azido acrylates with aromatic oximes. researchgate.netnih.gov In this one-pot cascade, the oxime is converted in situ to a nitrile oxide, which then undergoes a [3+2] cycloaddition with the α-azido acrylate to form a 3,4,5-trisubstituted isoxazole. researchgate.net Another approach is the base-catalyzed condensation of primary nitro compounds with electron-deficient olefins like methyl acrylate. nih.gov This reaction can proceed through a cycloaddition-condensation pathway to yield isoxazole derivatives. These methods provide efficient and flexible routes to isoxazole-containing acrylates under mild conditions. researchgate.netnih.gov

Table 2: Synthetic Routes to Heterocycle-Functionalized Acrylates

Heterocycle Synthetic Strategy Key Reactants Key Features Reference
Pyrrolidinone RAFT Polymerization 2-(N-acryloyloxy)ethyl pyrrolidone (NAEP) Controlled polymerization, synthesis of block copolymers and nanoparticles. researchgate.netugent.be
Isoxazole 1,3-Dipolar Cycloaddition α-Azido Acrylate + Aromatic Oxime Metal-free, one-pot cascade, mild conditions. researchgate.net
Isoxazole Cycloaddition-Condensation Primary Nitro Compound + Methyl Acrylate Base-catalyzed, versatile for various substituted nitro compounds. nih.gov

Modification of the 2-methoxyphenyl ring provides a direct route to a wide array of structural analogs. Functionalization can be targeted at either the aromatic C-H bonds or the methoxy group.

Aryl Position Functionalization: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl ring. The Mizoroki-Heck reaction, for example, allows for the coupling of aryl halides with various acrylates and acrylamides. nih.gov This provides a direct method to introduce alkenyl groups onto the aromatic core. Similarly, the Suzuki cross-coupling reaction enables the formation of C-C bonds between an aryl halide (or triflate) and an organoboron compound, such as an arylboronic acid. researchgate.net This reaction is highly versatile and tolerates a broad range of functional groups, allowing for the synthesis of diverse biaryl structures.

Alkoxy Position Functionalization: The methoxy group (-OCH₃) can be chemically altered, most commonly through ether cleavage to reveal a phenolic hydroxyl group (-OH). This transformation typically requires strong acids like HBr or HI, or Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). wikipedia.orgugent.be The cleavage of aryl methyl ethers is a standard procedure in organic synthesis. organic-chemistry.org Once the hydroxyl group is exposed, it can serve as a handle for further functionalization. For example, it can be re-alkylated with different alkyl halides to introduce longer or more complex alkoxy chains, or it can be converted into other functional groups like carbamates or sulfamates, which themselves can be partners in cross-coupling reactions. This two-step sequence of demethylation followed by derivatization significantly expands the structural diversity achievable from the parent methoxyphenyl acrylate scaffold.

Mechanistic Investigations and Chemical Transformations of Methyl 3 2 Methoxyphenyl Acrylate

Mechanistic Studies of Catalyzed Reactions

The transformation of Methyl 3-(2-methoxyphenyl)acrylate can be efficiently achieved using transition metal catalysts, particularly palladium. Understanding the underlying mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methodologies.

Understanding Palladium-Catalyzed Reaction Pathways

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction of an aryl halide with this compound would proceed through a well-established catalytic cycle. wikipedia.org

The generally accepted mechanism for the Mizoroki-Heck reaction involves the following key steps:

Oxidative Addition: A Pd(0) catalyst precursor, often generated in situ, undergoes oxidative addition with an aryl or vinyl halide (R-X) to form a Pd(II) species. wikipedia.orglibretexts.org

Olefin Coordination and Insertion: The acrylate (B77674), this compound, then coordinates to the palladium center. This is followed by migratory insertion of the acrylate into the Pd-R bond. chem-station.comlibretexts.org This step is crucial for the formation of the new carbon-carbon bond.

β-Hydride Elimination: After the insertion, a β-hydride elimination from the resulting alkylpalladium intermediate occurs to form the substituted alkene product and a palladium-hydride species. chem-station.com

Reductive Elimination: The catalytic cycle is completed by the reductive elimination of HX from the palladium-hydride species, typically facilitated by a base, which regenerates the active Pd(0) catalyst. wikipedia.org

The regioselectivity of the acrylate insertion is a critical aspect of the reaction mechanism. For electron-deficient olefins like methyl acrylate, the insertion typically occurs in a 2,1-fashion, where the aryl group adds to the β-carbon of the acrylate, and the palladium attaches to the α-carbon. nih.govscispace.comsjtu.edu.cn However, steric and electronic factors, including the nature of the ligands on the palladium catalyst, can influence this regioselectivity. nih.govscispace.comsjtu.edu.cn

Below is a table summarizing the key steps in the Mizoroki-Heck reaction pathway for this compound.

StepDescriptionIntermediate Species
1Oxidative AdditionR-Pd(II)-X
2Olefin Coordination & Insertion(Acrylate)Pd(II) Complex -> R-CH(CO2Me)-CH(Ar)-Pd(II)-X
3β-Hydride EliminationH-Pd(II)-X + Substituted Alkene
4Catalyst RegenerationPd(0) + HX + Base

Insights into Stereocontrol Mechanisms in Acrylate Transformations

Achieving stereocontrol in the transformations of acrylates is a significant goal in asymmetric synthesis. In the context of palladium-catalyzed reactions like the Heck reaction, the use of chiral ligands can induce enantioselectivity, leading to the formation of a single enantiomer of the product. chem-station.com

Chiral bidentate phosphine ligands, such as BINAP, are commonly employed to create a chiral environment around the palladium center. libretexts.org This chiral catalyst complex can then differentiate between the two prochiral faces of the acrylate double bond during the coordination and insertion steps, leading to an enantiomerically enriched product. The degree of stereocontrol is influenced by several factors, including the structure of the chiral ligand, the nature of the substrate, and the reaction conditions. libretexts.org For intramolecular Heck reactions, high levels of asymmetric induction have been achieved, demonstrating the power of this approach for constructing chiral molecules. chem-station.com

Exploration of Chemical Reactivity at the Acrylate Double Bond

The carbon-carbon double bond in this compound is activated towards nucleophilic and radical attack due to the electron-withdrawing nature of the ester group.

Addition Reactions and Their Regioselectivity

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions. nih.govrsc.org

The regioselectivity of these addition reactions is highly predictable. The nucleophile will preferentially attack the β-carbon of the acrylate, which bears a partial positive charge, leading to the formation of a stable enolate intermediate that is subsequently protonated. This type of reaction, known as the Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. nih.govrsc.org

The table below shows examples of nucleophiles that can undergo Michael addition with acrylates and the corresponding product types.

NucleophileProduct Type
Amines (R2NH)β-Amino esters
Thiols (RSH)β-Thio esters
Malonates (CH2(CO2R)2)Substituted glutarates
Organocuprates (R2CuLi)β-Alkylated esters

The efficiency and selectivity of the Michael addition can be influenced by the choice of catalyst, which can range from bases to Lewis acids and even organocatalysts. researchgate.netchemrxiv.org

Radical Functionalization Pathways

The double bond of this compound can also participate in radical reactions. Radical addition to the double bond can be initiated by various radical initiators or through photoredox catalysis. acs.org In these reactions, a radical species adds to the double bond, generating a new radical intermediate which can then undergo further reactions, such as hydrogen atom abstraction or cyclization.

For instance, the radical sulfonylation of a structurally similar compound, methyl (Z)-2-(bromomethyl)-3-(3-methoxyphenyl)acrylate, has been reported, demonstrating the feasibility of radical functionalization in this class of molecules. thieme-connect.com Furthermore, photocatalytic methods have been developed for the radical addition of α-amino C–H bonds across Michael acceptors, indicating a pathway for the formation of complex amino acid derivatives. acs.org The involvement of radical intermediates has also been proposed in the synthesis of 2-piperidinones from acrylates. nih.gov These examples suggest that the double bond of this compound is susceptible to attack by a variety of radical species, offering a complementary approach to ionic addition reactions for its functionalization.

Derivatization and Formation of Novel Molecular Architectures

This compound is a valuable precursor for the synthesis of more complex and novel molecular architectures. The presence of multiple functional groups—the acrylate, the methoxy (B1213986) group, and the aromatic ring—allows for a wide range of chemical transformations.

For example, acrylate derivatives are used as key building blocks in the synthesis of various heterocyclic compounds and natural product analogs. They can be transformed into butenolide-acrylate conjugates, which have shown biological activity. nih.gov The synthesis of dihydropyranoindoles has also been achieved using acrylate intermediates. mdpi.com

Furthermore, cinnamic acid esters, which are structurally related to this compound, are prevalent in nature and serve as precursors for the synthesis of various bioactive molecules. mdpi.com The derivatization of the acrylate moiety, for instance, through reactions at the double bond or hydrolysis of the ester followed by amide formation, can lead to a diverse array of compounds with potentially interesting biological or material properties. unimi.itnih.gov

Cyclization Reactions Leading to Fused Ring Systems

The structural arrangement of this compound, specifically the presence of a methoxy group ortho to the acrylate side chain, makes it a suitable precursor for the synthesis of coumarins, a class of fused-ring systems (specifically, benzopyran-2-ones). The formation of the coumarin core from this substrate typically involves an intramolecular cyclization.

The key transformation is an acid- or heat-catalyzed intramolecular trans-esterification. The process is initiated by the cleavage of the methyl ether on the aromatic ring to yield a free hydroxyl group. This step is crucial as the phenolic hydroxyl group is the nucleophile that attacks the ester carbonyl to close the ring. Once the ortho-hydroxy cinnamate (B1238496) intermediate is formed, the cyclization proceeds. The reaction of various phenols with acrylates can yield coumarin products, often through an oxidative coupling mechanism. encyclopedia.pub For instance, the reaction of phenols with ethyl acrylate in the presence of an oxidant like K₂S₂O₈ can produce the corresponding coumarins in moderate to good yields. encyclopedia.pub

A plausible mechanistic pathway for the cyclization of this compound to a coumarin is outlined below:

Demethylation: The ortho-methoxy group is converted to a hydroxyl group, forming Methyl 3-(2-hydroxyphenyl)acrylate. This step typically requires a Lewis acid or other demethylating agents.

Intramolecular Cyclization: The newly formed phenolic hydroxyl group acts as a nucleophile, attacking the electron-deficient carbon of the ester carbonyl. This forms a six-membered heterocyclic ring intermediate.

Elimination: A molecule of methanol (B129727) is eliminated from the intermediate, resulting in the formation of the stable, aromatic coumarin ring system.

This type of cyclization is a fundamental method for synthesizing the coumarin scaffold, which is prevalent in many biologically active compounds. nih.govacgpubs.org

Table 1: Examples of Reagents for Coumarin Synthesis
Starting Material TypeReagent/CatalystReaction TypeFused Ring Product
o-HydroxyaldehydesActive Methylene Compounds (e.g., malonic acid)Knoevenagel CondensationCoumarin-3-carboxylic acid
Phenolsβ-Ketoesters (e.g., ethyl acetoacetate)Pechmann CondensationSubstituted Coumarin
PhenolsCinnamic Acids / AcrylatesOxidative CyclizationSubstituted Coumarin
SalicylaldehydesPhenylacetic AcidsPerkin Condensation3-Arylcoumarin

Reactions with Nitrogen-Containing Nucleophiles

The electron-deficient double bond in this compound is susceptible to conjugate addition by nucleophiles. A prominent example of this reactivity is the aza-Michael addition, which involves the 1,4-addition of a nitrogen-containing nucleophile, such as a primary or secondary amine, to the α,β-unsaturated ester. researchgate.net This reaction is a highly efficient method for forming carbon-nitrogen bonds and synthesizing β-amino acid derivatives. researchgate.net

The mechanism of the aza-Michael addition is generally base-catalyzed, although it can sometimes proceed without a catalyst. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylate. This creates a zwitterionic enolate intermediate, which is then protonated to yield the final β-amino ester product. The proton transfer step can be facilitated by the amine reactant itself or by a protic solvent. whiterose.ac.uk

Mechanism Steps:

Nucleophilic Attack: A primary or secondary amine attacks the β-carbon of the acrylate double bond.

Formation of Intermediate: A resonance-stabilized enolate intermediate is formed.

Proton Transfer: A proton is transferred from the protonated amine (or another proton source) to the α-carbon, yielding the final product.

The reaction is highly atom-economical and can often be carried out under mild conditions. researchgate.net The presence of the o-methoxyphenyl group may sterically hinder the approach of the nucleophile to some extent, but the electronic properties of the acrylate system remain the dominant factor driving the reaction. The palladium-catalyzed asymmetric aza-Michael addition of aniline to α,β-unsaturated N-imides has been studied in detail, revealing that the binding of the nucleophile to the catalyst can be a rate-limiting step and that product inhibition is possible. nih.gov

Table 2: Factors Influencing the Aza-Michael Addition
FactorInfluence on Reaction
Nucleophile Stronger nucleophiles (e.g., aliphatic amines) react faster than weaker ones (e.g., aromatic amines). researchgate.net
Catalyst Lewis acids or bases can be used to activate the substrate or the nucleophile, increasing the reaction rate. whiterose.ac.uk
Solvent Protic solvents can facilitate the proton transfer step. Low-polarity solvents can suppress unwanted side reactions. whiterose.ac.uk
Steric Hindrance Bulky substituents on the amine or the acrylate can slow the reaction rate.

Polymerization and Copolymerization Studies

Insertion Polymerization Mechanisms and Reactivity with Olefins

Insertion polymerization, particularly using late-transition metal catalysts like palladium, is a key method for producing polyacrylates with controlled architectures. acs.org The polymerization of this compound via this mechanism would involve the coordination of the monomer's double bond to a palladium metal center, followed by its insertion into a palladium-alkyl bond.

Studies on related monomers show that the reactivity of acrylates in insertion polymerization is highly sensitive to steric and electronic factors. For example, in palladium-catalyzed systems, methyl acrylate (MA) shows a significantly higher reactivity and incorporation rate compared to methyl methacrylate (B99206) (MMA). d-nb.infonih.govuni-konstanz.de This difference is attributed to the steric bulk of the α-methyl group in MMA, which disfavors the insertion step. d-nb.infonih.gov this compound, lacking an α-substituent, would be expected to have reactivity more akin to MA, although the bulky ortho-substituted phenyl group could influence coordination and insertion rates.

These palladium catalysts can also facilitate the copolymerization of acrylates with non-polar olefins like ethylene (B1197577). acs.org This allows for the synthesis of functionalized polyolefins, where the ester groups are incorporated into the polymer backbone. The tolerance of these catalysts to polar functional groups is a key advantage over traditional Ziegler-Natta catalysts. acs.org However, catalyst poisoning by the coordination of the ester's carbonyl oxygen to the metal center is a potential deactivation pathway that must be managed. d-nb.info

Table 3: Comparison of Reactivity in Insertion Polymerization
MonomerCatalyst SystemKey FindingReference
Methyl Acrylate (MA)[{(P^O)PdMe(L)}]Readily incorporates into polymer chains. d-nb.infonih.gov
Methyl Methacrylate (MMA)[{(P^O)PdMe(L)}]Shows at least 100-fold lower preference for incorporation compared to MA due to steric hindrance. d-nb.infonih.govuni-konstanz.de
Ethylene / AcrylatePhosphinesulfonato Palladium(II)Produces copolymers with acrylate units incorporated into a polyethylene backbone. acs.org

Free-Radical Polymerization of Acrylate Monomers

Free-radical polymerization is a common and robust method for polymerizing acrylate monomers. The process is characterized by three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally or photochemically decomposes to form primary radicals. These radicals then add to the double bond of a monomer molecule to create an initiated monomer radical.

Propagation: The newly formed radical rapidly adds to successive monomer units, leading to the growth of the polymer chain. acs.org The rate of propagation is a critical factor determining the final molecular weight of the polymer. ugent.beresearchgate.net

Termination: The growth of polymer chains is halted, typically through the combination of two growing radical chains or by disproportionation.

Table 4: Propagation Rate Constants for Various Acrylate Monomers
MonomerPropagation Rate Constant (k_p) [L mol⁻¹ s⁻¹]Conditions
Methyl Acrylate (MA)~22,00060 °C
Methyl Methacrylate (MMA)~83060 °C
Ethyl α-fluoroacrylate (EFA)Data varies based on computational modelDFT Study
Ethyl α-chloroacrylate (ECA)Data varies based on computational modelDFT Study

Note: Data for MA and MMA are experimental values for comparison. Data for substituted acrylates are often explored via computational models (DFT) to predict reactivity trends. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the molecular structure of Methyl 3-(2-methoxyphenyl)acrylate. Through various NMR experiments, researchers can map out the carbon framework and the arrangement of protons, confirming the compound's identity and stereochemistry.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. For the E-isomer of this compound, the analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton.

The spectrum typically reveals two doublets in the olefinic region, corresponding to the vinyl protons. The proton attached to the carbon adjacent to the ester group (α-proton) and the proton attached to the carbon adjacent to the aromatic ring (β-proton) exhibit a large coupling constant, characteristic of a trans configuration. The aromatic protons appear as a multiplet, and the methyl esters of the acrylate (B77674) and methoxy (B1213986) groups each show a distinct singlet.

Table 1: Representative ¹H NMR Spectral Data for (E)-Methyl 3-(2-methoxyphenyl)acrylate

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl H (α to COOCH₃) 6.41 d 16.0
Vinyl H (β to COOCH₃) 7.69 d 16.0
Aromatic H 7.20 - 7.43 m -
Methoxy (-OCH₃) 3.81 s -

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum (around 167.6 ppm). beilstein-journals.org The olefinic carbons and the aromatic carbons resonate in the intermediate region, while the methyl carbons of the ester and methoxy groups appear at the upfield end of the spectrum. beilstein-journals.org The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.org

Table 2: Representative ¹³C NMR Spectral Data for (E)-Methyl 3-(2-methoxyphenyl)acrylate

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O) 167.6
Aromatic C-O 158.0
Vinyl C (β to COOCH₃) 140.0
Aromatic C-H 131.3
Aromatic C-C 128.6
Aromatic C-H 123.0
Aromatic C-H 120.4
Vinyl C (α to COOCH₃) 117.9
Aromatic C-H 110.9
Methoxy (-OCH₃) 55.2

Note: Data acquired in CDCl₃. beilstein-journals.org Chemical shifts can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.comiupac.org

These techniques, used in conjunction, provide a comprehensive and unambiguous structural elucidation of the compound.

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the this compound molecule, such as rotational barriers around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energetic barriers for these processes. For instance, restricted rotation around the C-O bond of the methoxy group or the C-C bond connecting the acrylate moiety to the phenyl ring could be investigated using this technique.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. jeol.com The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (192 g/mol ). beilstein-journals.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. The fragmentation pattern can provide valuable corroborating evidence for the structure determined by NMR. libretexts.org

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/z Possible Fragment Identity
192 [M]⁺ (Molecular Ion)
161 [M - OCH₃]⁺

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high precision. For this compound, with the chemical formula C₁₁H₁₂O₃, HR-MS provides an exact mass measurement that can confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated to be 192.078644 atomic mass units (amu). chemspider.com An experimental HR-MS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby verifying the elemental formula.

ParameterValue
Molecular FormulaC₁₁H₁₂O₃
Average Mass (amu)192.214
Theoretical Monoisotopic Mass (amu)192.078644 chemspider.com
Expected Experimental m/z[M+H]⁺ = 193.0859

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS, making it an ideal method for assessing the purity of this compound and confirming its identity. The gas chromatogram provides the retention time, a characteristic property under specific analytical conditions, while the mass spectrometer fragments the eluted compound and records the mass-to-charge ratio of these fragments.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at an m/z of 192, corresponding to its molecular weight. The fragmentation pattern is instrumental for structural confirmation. Key fragmentation pathways for cinnamate (B1238496) esters often involve cleavages at the ester group and benzylic position.

Key Expected Fragmentation Patterns:

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 161.

Loss of the carbomethoxy group (-•COOCH₃): This cleavage would produce a fragment at m/z 133.

Formation of the tropylium ion: Rearrangements can lead to the formation of characteristic aromatic fragments, such as a peak at m/z 77, corresponding to the phenyl cation.

m/zProposed Fragment IdentitySignificance
192[C₁₁H₁₂O₃]⁺ (Molecular Ion)Confirms molecular weight
161[M - •OCH₃]⁺Indicates loss from the ester or ether group
133[M - •COOCH₃]⁺Indicates loss of the methyl ester group
105[C₇H₅O]⁺A common fragment in methoxy-substituted aromatic compounds
77[C₆H₅]⁺Suggests the presence of a benzene ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an α,β-unsaturated aromatic ester with an ether linkage.

The spectrum is dominated by a strong carbonyl (C=O) stretching band. Because the carbonyl group is conjugated with both a carbon-carbon double bond and an aromatic ring, its absorption frequency is shifted to a lower wavenumber compared to a saturated aliphatic ester. orgchemboulder.com The presence of the aromatic ring and the vinyl group is also confirmed by specific C=C and C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic & Vinyl (=C-H) vscht.czpressbooks.pub
3000-2850C-H StretchAliphatic (Methyl, -CH₃) vscht.cz
1730-1715C=O Stretchα,β-Unsaturated/Aromatic Ester orgchemboulder.comspectroscopyonline.com
1640-1600C=C StretchAlkene (Vinyl) vscht.cz
1600-1450C=C StretchAromatic Ring pressbooks.pub
1280-1250C-O Stretch (Asymmetric)Aromatic Ether & Ester spectroscopyonline.comlibretexts.org
1130-1050C-O Stretch (Symmetric)Aromatic Ether & Ester spectroscopyonline.comlibretexts.org
1000-650=C-H Bend (Out-of-plane)Alkene & Aromatic vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains several chromophores—the benzene ring, the carbon-carbon double bond, and the carbonyl group—which form an extended conjugated system.

This conjugation significantly influences the electronic spectrum. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule absorbs light at longer wavelengths (a bathochromic shift) compared to its non-conjugated counterparts. libretexts.orgshimadzu.com The primary electronic transitions expected are π → π, which are typically of high intensity. A lower intensity n → π transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. The methoxy group (-OCH₃) acts as an auxochrome, a group that can modify the absorption of a chromophore, often leading to a further bathochromic shift and an increase in absorption intensity (hyperchromic effect).

Transition TypeInvolved OrbitalsExpected Wavelength Region (λₘₐₓ)Relative Intensity (ε)
π → ππ (bonding) → π (antibonding)~250-320 nmHigh
n → πn (non-bonding) → π (antibonding)>300 nmLow

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's stereochemistry and conformation in the solid state.

Structural ParameterExpected Observation/ValueSignificance
Stereochemistry at C=CTrans (E) configurationConfirms the geometry of the acrylate double bond.
ConformationThe acrylate unit is expected to be largely planar.Indicates the degree of planarity and conjugation.
Dihedral AngleAngle between the phenyl ring and the acrylate plane.Defines the overall 3D shape of the molecule.
Intermolecular ForcesPotential for C-H···O hydrogen bonds and π-π stacking.Determines the crystal packing and solid-state properties.
Crystal Systeme.g., Monoclinic, OrthorhombicCharacterizes the symmetry of the unit cell.

Computational and Theoretical Investigations of Methyl 3 2 Methoxyphenyl Acrylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it ideal for the analysis of moderately sized organic molecules like Methyl 3-(2-methoxyphenyl)acrylate.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds, a simple optimization is insufficient. A thorough conformational analysis is required to map out the potential energy surface and identify all stable conformers (local minima) and the transition states that connect them.

Researchers would typically perform a systematic scan of the dihedral angles associated with the methoxy (B1213986) group (-OCH₃), the bond between the phenyl ring and the acrylate (B77674) group, and the ester group (-COOCH₃). By rotating these bonds in increments and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations. The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Length (Å)C1-C21.345
C2-C31.478
C3-O11.221
C3-O21.354
O2-C41.445
C5-O31.367
O3-C61.428
Bond Angle (°)C1-C2-C3121.5
C2-C3-O1125.8
C2-C3-O2111.7
O1-C3-O2122.5
Dihedral Angle (°)C(ring)-C(ring)-C1-C2180.0 (trans)
C(ring)-O3-C6-H0.0 (eclipsed)

Vibrational Frequency Calculations and Correlation with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the calculation of zero-point vibrational energy and thermodynamic properties, and they can be directly compared with experimental infrared (IR) and Raman spectra.

A detailed assignment of the calculated vibrational modes to specific types of atomic motion (e.g., C-H stretching, C=O stretching, phenyl ring breathing) would be carried out. This theoretical assignment is invaluable for interpreting experimental spectra, which can often be complex and difficult to assign empirically. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method, leading to a better correlation with experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(C=O)17551715Carbonyl stretch
ν(C=C)16501610Alkene C=C stretch
νas(C-O-C)12801250Asymmetric C-O-C stretch (ester)
νs(C-O-C)11501120Symmetric C-O-C stretch (ester)
ν(O-CH₃)29802950Methyl C-H stretch
γ(C-H) oop980955Out-of-plane C-H bend (alkene)

Electronic Structure Analysis

Beyond molecular geometry and vibrations, DFT provides deep insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the C=C double bond, while the LUMO would be expected to be centered on the electron-withdrawing acrylate moiety, particularly the C=C-C=O conjugated system. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.85
HOMO-LUMO Gap (ΔE)4.40

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a picture of the "natural" Lewis structure by analyzing the wave function in terms of localized bonds and lone pairs. The analysis quantifies the stabilization energy (E⁽²⁾) associated with interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Table 4: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
π(C=C) (ring)π(C=C) (ring)20.5Intramolecular π-delocalization
π(C=C) (acrylate)π(C=O)18.2Conjugation
n₂(O) (methoxy)π(C-C) (ring)5.8Hyperconjugation
n₂(O) (ester carbonyl)π(C=C) (acrylate)2.5Hyperconjugation

Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the carbonyl oxygen atom of the ester group, indicating its high susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The oxygen of the methoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the vinyl group and the aromatic ring would show regions of positive potential, making them potential sites for nucleophilic interaction. These maps provide a powerful, intuitive guide to the molecule's intermolecular interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping the spatial localization of electron pairs. wikipedia.orgjussieu.fr This method allows for an intuitive visualization of core and valence electrons, covalent bonds, and lone pairs, offering a faithful representation of VSEPR theory. wikipedia.org The ELF value ranges from 0 to 1, where a value of 1 signifies perfect localization, and a value of 0.5 corresponds to the delocalized electron gas. jussieu.fr

Topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, bonds, and lone pairs. canterbury.ac.uk While specific ELF analysis for this compound is not detailed in the available literature, studies on related molecules illustrate the methodology. For instance, in a computational study of a reaction involving 3-methylene-2,4-chromandione, ELF analysis revealed distinct valence basins. researchgate.net The analysis identified monosynaptic basins associated with non-bonding electron density on oxygen atoms and disynaptic basins characterizing C-C and C-O single bonds. researchgate.net A similar analysis on this compound would be expected to characterize the bonding within the methoxyphenyl group, the acrylate system, and the covalent link between them, providing quantitative data on their electronic nature.

Table 1: Illustrative ELF Valence Basin Populations for 3-methylene-2,4-chromandione This table demonstrates the type of data obtained from ELF analysis on a related ambident heterodiene system. researchgate.net

Valence BasinIntegrated Electron Population (e)Associated Bond/Feature
V(O4), V'(O4)5.92Non-bonding density at O4 oxygen
V(O6), V'(O6)5.24Non-bonding density at O6 oxygen
V(C3, O4)2.21C3-O4 single bond
V(C8, C9), V'(C8, C9)3.60Depopulated C8-C9 double bond

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

Computational Elucidation of Catalytic Cycles and Intermediates

The study of reaction mechanisms through computational models, such as the Molecular Electron Density Theory (MEDT), allows for a deep understanding of how reactions proceed. nih.gov While a specific catalytic cycle involving this compound is not available, research on the [3+2] cycloaddition reaction of quinazoline-3-oxide with the structurally similar methyl 3-methoxyacrylate demonstrates the approach. nih.gov DFT calculations at the B3LYP/6-31G(d,p) level were used to map the reaction pathway, showing that the reaction proceeds via a slightly synchronous, one-step mechanism. nih.gov

In other complex reactions, like that between 2-methoxyfuran (B1219529) and a nitroalkene, computational studies have been crucial in revising previously proposed mechanisms. mdpi.com Initial hypotheses suggested a Diels-Alder intermediate, but quantum chemical calculations identified a more favorable pathway involving the formation of one of six possible zwitterionic intermediates, ruling out the Diels-Alder mechanism entirely. mdpi.com Such studies highlight the power of computational modeling to uncover non-intuitive reaction intermediates and refine mechanistic understanding.

Prediction of Reaction Pathways and Product Selectivity

Computational models are highly effective at predicting the outcome of chemical reactions, including regioselectivity and stereoselectivity. In the MEDT study of the reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate, analysis of the local Parr functions was successfully used to explain the experimentally observed ortho regioselectivity. nih.gov Furthermore, the moderate exo stereoselectivity was explained by analyzing the thermodynamic characters of the reaction, which indicated that the formation of the most stable product was favored under the experimental conditions. nih.gov

The polarity of a reaction, which can be quantified by the global electron density transfer (GEDT) at the transition state, is a key factor in its reactivity and selectivity. For the hetero Diels-Alder reaction of 3-methylene-2,4-chromandione, the high GEDT value calculated at the transition states confirmed the highly polar nature of the reaction, which accounted for a very low activation energy. researchgate.net This polar reaction was predicted to have complete ortho regioselectivity and endo stereoselectivity, which is governed by a thermodynamic control. researchgate.net

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies provide quantitative data on the energy changes and rates of chemical reactions, which are fundamental to understanding and controlling chemical processes.

Calculation of Thermodynamic Parameters (e.g., ΔH, ΔS) for Reactions

Density Functional Theory (DFT) is a widely used method for calculating the thermodynamic properties of molecules and reactions. For example, the thermodynamic parameters for the reaction of acryloyl chloride with water were determined using DFT calculations with the PBEPBE functional and 6-311G++(d,p) basis set. researchgate.net These calculations provided values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) over a temperature range of 298.15 K to 1000.00 K. The results showed that the reaction is exothermic (negative ΔH) across this entire temperature range, a critical piece of information for safety considerations. researchgate.net

Experimental methods, such as microcalorimetry, have been used to determine the heats of polymerization for various acrylates, including methyl acrylate. researchgate.net Such experimental data provides a valuable benchmark for theoretical calculations. Theoretical studies on the esterification of acrylic acid have also predicted the reaction to be endoergic, which aligns with experimental findings. researchgate.net

Table 2: Calculated Thermodynamic Parameters for the Reaction of Acryloyl Chloride with Water This table illustrates the kind of data generated from DFT calculations to understand reaction thermodynamics. researchgate.net

Temperature (K)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
298.15-30.83-1.84-30.28
400.00-30.34-0.42-30.17
500.00-29.621.08-30.16
600.00-28.742.53-30.26
700.00-27.783.88-30.50
800.00-26.795.13-30.89
900.00-25.806.28-31.45
1000.00-24.837.33-32.16

Energy Profiles of Reaction Pathways

A reaction energy profile is a graph that plots the change in potential energy as reactants are converted into products, passing through transition states and intermediates. researchgate.net These profiles are essential for understanding reaction kinetics, as the highest energy barrier (activation energy) on the profile typically corresponds to the rate-limiting step of the reaction. researchgate.net

For instance, in a theoretical study on the cyanosilylation of aldehydes, energy profiles were calculated to identify the rate-limiting step and determine the corresponding energy barriers. researchgate.net The profiles clearly visualized the relative energies of the reactants, intermediates, transition states, and products. Similarly, computational studies on the esterification of acrylic acid have estimated activation barriers for the main reaction and potential side reactions. researchgate.net The activation barriers for the esterification were found to be significantly lower in the presence of an acid catalyst compared to the uncatalyzed reaction in a vacuum. researchgate.net A study of the reaction between 2-methoxyfuran and a nitroalkene located six possible zwitterionic intermediates and calculated the energy barriers for their formation, allowing for the identification of the most probable reaction pathway. mdpi.com For a reaction involving this compound, a similar computational approach would map its energy profile, revealing kinetic bottlenecks and the most favorable pathways for its transformation.

Table 3: Illustrative Activation and Reaction Energies for a Hetero Diels-Alder Reaction Pathway This table provides an example of energy values that define a reaction profile, based on a computational study of the reaction between 3-methylene-2,4-chromandione and methyl vinyl ether. researchgate.net

Reaction PathwayActivation Gibbs Free Energy (ΔG‡, kcal/mol)Reaction Gibbs Free Energy (ΔGr, kcal/mol)
ortho/endo (Path 1)13.9-16.7
ortho/exo (Path 2)15.2-15.5
meta/endo (Path 3)25.4-12.0
meta/exo (Path 4)27.2-11.4

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational chemistry method used to identify and visualize weak, non-covalent interactions within and between molecules. chemtools.org These interactions, which include hydrogen bonds, van der Waals forces, and steric clashes, are fundamental in fields like materials science and biochemistry, governing molecular conformation, stabilization, and assembly. nih.govyoutube.com

The NCI index is based on the electron density (ρ) and its derivatives, primarily the reduced density gradient (s). chemtools.org The analysis involves generating a 3D isosurface plot where different types of interactions are distinguished by color. A common color scheme is:

Blue: Indicates strong, attractive interactions such as hydrogen bonds.

Green: Represents weak, attractive van der Waals interactions.

Red: Signifies repulsive interactions, such as steric clashes in crowded molecular regions. youtube.comyoutube.com

These visualizations are derived from plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix. Spikes appearing in the low-density, low-gradient regions of this plot are characteristic of non-covalent interactions. chemtools.org This technique allows for a qualitative analysis of the forces that dictate the three-dimensional structure and stability of a molecule like this compound.

While NCI analysis is a powerful tool for such investigations, specific computational studies applying NCI analysis to this compound are not available in the reviewed scientific literature. Therefore, a detailed plot or specific interaction analysis for this compound cannot be presented.

Prediction and Validation of Spectroscopic Data (NMR, UV-Vis, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, and the predicted spectra can be compared with experimental data for validation and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Although specific computational data for this compound was not found, analysis of closely related compounds provides an indication of the expected spectral features. For instance, the experimental data for the isomeric Methyl 3-(4-methoxyphenyl)acrylate shows characteristic signals for the methoxy, acrylate, and aromatic protons and carbons. rsc.org

Table 1: Experimental NMR Data for the Related Compound Methyl 3-(4-methoxyphenyl)acrylate This table presents data for a related isomer to illustrate the types of signals expected for this compound. The exact chemical shifts for the target compound will differ due to the ortho-substitution pattern.

Nucleus Signal Type Chemical Shift (δ) in ppm (Solvent: CDCl₃) Attribution
¹H NMR Singlet3.81Methoxy group on phenyl ring
Singlet3.86Methyl ester group
Doublet6.33 (J = 16.0 Hz)Vinylic proton (α to C=O)
Multiplet6.90-6.94Aromatic protons
Multiplet7.47-7.50Aromatic protons
Doublet7.67 (J = 16.0 Hz)Vinylic proton (β to C=O)
¹³C NMR Singlet51.6Methyl ester carbon
Singlet55.5Methoxy carbon
Singlet114.4Aromatic CH
Singlet115.5Vinylic CH (α to C=O)
Singlet127.2Aromatic quaternary carbon
Singlet129.8Aromatic CH
Singlet144.6Vinylic CH (β to C=O)
Singlet161.5Aromatic C-O
Singlet167.8Ester carbonyl carbon
Source: The Royal Society of Chemistry rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational chemistry can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum (λmax). For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl ring and the acrylate moiety. While specific predicted spectra for this compound are not available, related structures such as 3-(2-methoxyphenyl)acrylaldehyde (B7806482) have been studied. nih.gov The substitution on the aromatic ring and the nature of the conjugated system will dictate the precise wavelengths of maximum absorption.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule's functional groups. These predictions are highly useful for interpreting experimental IR spectra. For this compound, characteristic vibrational modes are expected. The table below outlines these expected frequencies based on data from analogous compounds. mdpi.com

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O StretchingEster Carbonyl~1710
C=C StretchingAlkene~1630
C-O StretchingEster and Ether1160 - 1300
C-H StretchingAromatic/Vinylic3000 - 3100
C-H StretchingAliphatic (Methyl)2850 - 2960
C-H BendingAromatic750 - 900
Source: Based on data for analogous cinnamic acid esters. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Building Block

The reactivity of the acrylate (B77674) group, combined with the electronic and steric influences of the 2-methoxyphenyl substituent, makes Methyl 3-(2-methoxyphenyl)acrylate a strategic precursor in multi-step organic syntheses.

This compound serves as a valuable starting material for the synthesis of intricate organic molecules. The electron-donating nature of the methoxy (B1213986) group can influence the reactivity of the aromatic ring and the conjugated system, allowing for selective transformations. For instance, related acrylate derivatives have been utilized as precursors in the synthesis of natural products. One such example is the synthesis of methyl 3-(3-hydroxyphenoxy)acrylate, a key precursor to the natural product 3-(3-hydroxyphenoxy)-2-propenal, which has been synthesized from resorcinol (B1680541) and methyl propiolate. scielo.br The strategic placement of the methoxy group in this compound offers a handle for further functionalization, enabling the construction of complex scaffolds found in various natural and synthetic compounds.

PrecursorSynthesized Complex Molecule/IntermediateReference
Methyl 3-(3-hydroxyphenoxy)acrylate3-(3-hydroxyphenoxy)-2-propenal scielo.br

The acrylate framework is a common feature in many biologically active compounds, and this compound provides a readily available starting point for the synthesis of pharmacologically relevant intermediates. For example, the free-radical reaction of methyl acrylate with carbohydrate educts has been shown to produce 3-(2-methoxycarbonylethyl)-2,3-dideoxypentofuranose, which serves as a precursor for potential antiviral nucleosides. nih.gov Although this specific example does not use the 2-methoxyphenyl derivative, it highlights the general utility of methyl acrylate derivatives in accessing complex nucleoside analogues. The methoxy-substituted phenyl ring in this compound can further be exploited to modulate the biological activity and pharmacokinetic properties of the final drug candidates.

Acrylate DerivativePharmacological IntermediateTherapeutic AreaReference
Methyl acrylate3-(2-methoxycarbonylethyl)-2,3-dideoxypentofuranoseAntiviral nih.gov

One of the most significant applications of methyl acrylate derivatives is in the synthesis of agrochemicals, particularly strobilurin fungicides. google.comnih.gov These fungicides are known for their broad-spectrum activity and unique mode of action, inhibiting mitochondrial respiration in fungi. nih.gov The core structure of many strobilurin fungicides is a β-methoxyacrylate unit attached to a substituted phenyl ring. This compound and its derivatives are key intermediates in the industrial synthesis of these important agricultural products. For example, Azoxystrobin, a widely used strobilurin fungicide, is chemically named methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. google.com The synthesis often involves the formylation and subsequent methylation of a phenylacetate (B1230308) precursor to generate the characteristic methoxyacrylate moiety. google.com

Strobilurin FungicideKey Precursor MoietyReference
Azoxystrobin(E)-β-methoxyacrylate google.comgoogle.com
Kresoxim-methyl(E)-β-methoxyacrylate google.com
Trifloxystrobin(E)-β-methoxyacrylate google.com

Development of Functional Polymers and Copolymers

The polymerizable acrylate group in this compound allows for its incorporation into various polymer architectures, leading to materials with tailored properties for specific applications.

The incorporation of this compound into polymer chains can impart unique properties to the resulting materials. The methoxy group can influence the polymer's solubility, thermal stability, and interaction with other molecules. Research on poly(ω-methoxyalkyl acrylate)s has demonstrated that the length of the alkyl chain separating the methoxy group from the acrylate backbone can be used to tune the protein adsorption properties of the polymer. nih.gov Specifically, poly(3-methoxypropyl acrylate) showed high resistance to nonspecific protein adsorption, a desirable characteristic for biomedical materials. nih.gov This suggests that the specific placement of the methoxy group in this compound could be leveraged to design specialty polymers with controlled surface properties for applications in medical devices and biosensors.

Polymer SystemTunable PropertyInfluencing FactorReference
Poly(ω-methoxyalkyl acrylate)sProtein AdsorptionLength of the ω-methoxyalkyl chain nih.gov

The copolymerization of acrylates with olefins is a well-established method for modifying the properties of polyolefins. While specific studies on the incorporation of this compound into polyolefins are not extensively documented in the provided search results, the general principles of acrylate incorporation offer insights into its potential. The inclusion of polar acrylate monomers, such as methyl acrylate, into a nonpolar polyolefin backbone can enhance properties like adhesion, paintability, and compatibility with other materials. For instance, the copolymerization of methyl acrylate with ethylene (B1197577) can lead to copolymers with improved thermal properties and processability. mst.edu The bulky and polar 2-methoxyphenyl group of this compound could introduce significant changes to the polyolefin architecture, potentially leading to materials with unique mechanical and thermal properties.

Strategies for Post-Polymerization Modification

Post-polymerization modification (PPM) is a powerful and versatile tool in polymer chemistry, enabling the synthesis of functional polymers that may be inaccessible through direct polymerization of functional monomers. This approach allows for the introduction of a wide array of chemical functionalities onto a pre-existing polymer backbone, thereby tailoring the material's properties for specific applications. For polymers derived from this compound, several PPM strategies can be envisaged, drawing upon established chemistries for acrylate and methacrylate (B99206) polymers. These modifications can impart new functionalities, such as improved solubility, reactivity for cross-linking, or the attachment of bioactive molecules.

One of the primary strategies for the PPM of polymers containing phenyl acrylate units involves the chemical alteration of the phenyl ring or the ester group. Although direct experimental data on poly(this compound) is limited, analogies can be drawn from studies on related polymers like poly(phenyl methacrylate) and other substituted phenyl acrylate polymers. researchgate.netcapes.gov.br

A common approach involves the hydrolysis of the ester group to yield a poly(acrylic acid) derivative. This transformation of the nitrophenyl group in 4-nitrophenyl acrylate poly(HIPE)s to a carboxylic acid functionality demonstrates the feasibility of such modifications. researchgate.net This hydrolysis would convert the hydrophobic polymer into a hydrophilic one, drastically altering its physical properties and enabling applications such as hydrogels or pH-responsive materials.

Another viable strategy is the amidation or transesterification of the pendent ester groups. rsc.org Research has shown that poly(methyl acrylate) can undergo transesterification, although it may require elevated temperatures to drive the reaction to completion by removing the methanol (B129727) byproduct. rsc.org A more recent approach leverages keto-enol tautomerization in specifically designed monomers to facilitate "irreversible" transesterification under mild conditions. rsc.org While this compound itself does not possess this specific tautomeric feature, this highlights the ongoing development of milder PPM techniques. Amidation, as demonstrated with poly(methyl methacrylate) (PMMA), presents another pathway to introduce new functional groups. nih.gov

Furthermore, the presence of the methoxy group on the phenyl ring offers a potential site for modification, although this is generally more challenging than reactions involving the ester functionality. Demethylation to a phenol (B47542) would introduce a reactive handle for a wide range of subsequent functionalization reactions.

The table below summarizes potential PPM strategies applicable to poly(this compound) based on established chemistries for related polymers.

Modification Strategy Reagents/Conditions Resulting Functionality Potential Applications
Ester Hydrolysis Acid or base catalysisCarboxylic acidHydrogels, pH-responsive materials, drug delivery
Transesterification Alcohol, catalyst (e.g., TBD), heatNew ester with desired R-groupTuning of solubility, Tg, and refractive index
Amidation Amine, catalystAmideIntroduction of bioactive moieties, improved thermal stability
Demethylation Strong acid (e.g., HBr) or Lewis acidsPhenolSite for further functionalization (e.g., etherification, esterification)

Rational Design of Chemical Entities with Specific Optical Properties

The rational design of molecules with tailored optical properties is a cornerstone of materials science, with applications ranging from protective coatings to advanced photonic devices. The structural motifs within this compound, namely the substituted aromatic ring conjugated to an acrylate system, make it an interesting scaffold for exploring and tuning optical behavior.

Development of Chromophores for UV Absorption

Chromophores are molecular entities responsible for the absorption of light. The development of effective ultraviolet (UV) absorbing chromophores is critical for creating sunscreens, UV-protective coatings for materials, and light stabilizers for plastics. Cinnamic acid and its derivatives are a well-established class of UV absorbers due to the presence of a phenyl ring conjugated with a propenoic acid moiety, which forms an effective π-electron system capable of absorbing UV radiation. semanticscholar.orgnih.gov

This compound shares this fundamental chromophoric structure. The electronic transitions within this conjugated system, primarily π → π* transitions, are responsible for its absorption in the UV region of the electromagnetic spectrum. The position and intensity of the absorption maximum (λmax) are influenced by the substitution pattern on the phenyl ring. The methoxy group (–OCH3) at the ortho position is an electron-donating group which can increase the electron density of the aromatic ring and potentially shift the absorption to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted methyl cinnamate (B1238496).

Research on related compounds, such as 2-methylphenyl 4-methoxycinnamate (MePMC) and 2-methylphenyl 4-ethoxycinnamate (MePEC), has shown that these molecules are effective UV-A and UV-B absorbers. rsc.org Their molar absorption coefficients in the UV-A and UV-B regions are reported to be larger than that of octyl methoxycinnamate, a widely used commercial UV-B absorber. rsc.org Furthermore, the synthesis of various cinnamic acid derivatives for use as UV absorbers has been documented in patent literature, highlighting the commercial relevance of this class of compounds. google.com A study on novel sunscreening agents combined a cinnamoyl moiety with a xanthone (B1684191) chromophore, with one promising compound being (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate, which absorbs UV radiation in the 290–369 nm range. semanticscholar.org

Compound Substitution Pattern Reported UV Absorption Characteristics
Octyl methoxycinnamate 4-methoxyWidely used UV-B absorber. rsc.org
2-Methylphenyl 4-methoxycinnamate (MePMC) 4-methoxy, 2-methylphenyl esterLarger molar absorption coefficient in UV-A and UV-B regions than octyl methoxycinnamate. rsc.org
(6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate 2,4-dimethoxyAbsorbs UV radiation in the range of 290–369 nm. semanticscholar.org
Trehalose ferulic acid ester 4-hydroxy, 3-methoxyShows high absorptivity for UV-B rays. google.com

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO properties are crucial for the development of technologies such as optical switching, frequency conversion, and optical data storage. researchgate.netyoutube.comyoutube.com Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit large third-order NLO responses.

This compound possesses structural features that suggest potential for NLO activity. The molecule contains a π-conjugated system extending from the phenyl ring through the double bond to the carbonyl group. The methoxy group acts as an electron-donating group (donor), while the acrylate moiety can be considered an electron-accepting group (acceptor). This donor-π-acceptor architecture can lead to significant intramolecular charge transfer upon excitation, a key factor for enhancing NLO properties.

The third-order NLO properties are characterized by the second-order hyperpolarizability (γ) at the molecular level and the third-order nonlinear susceptibility (χ(3)) at the macroscopic material level. Chalcones, which share a similar 1,3-diaryl-2-propen-1-one core structure, are a class of compounds that have been extensively studied for their NLO properties. researchgate.netresearchgate.netajrconline.org These studies have shown that the magnitude of the NLO response is highly dependent on the nature and position of the donor and acceptor groups on the aromatic rings. For instance, a computational study on 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative with multiple methoxy groups, suggested it to be a potential candidate for NLO applications due to its low energy band gap and planar structure facilitating charge transfer. ajrconline.org

Experimental techniques like the Z-scan method are commonly used to measure the nonlinear refractive index and nonlinear absorption coefficient, from which the third-order susceptibility can be determined. researchgate.net While no specific experimental or theoretical NLO data for this compound were found, the table below presents findings for related compounds, which can provide an indication of the potential NLO properties.

Compound/Material Structural Features Key NLO Findings
A novel chalcone derivative [BPDP] Donor-π-acceptor systemExhibits reverse saturation absorption. The real part of the third-order optical susceptibility (Re χ(3)) was found to be significant. researchgate.net
Fluorinated chalcone derivatives Chalcone core with fluorine substituentsHigh third-order susceptibility (χ(3)) value of 5.95 × 10−6 esu was observed for one derivative, indicating strong intramolecular charge transfer. researchgate.net
1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one Chalcone with multiple methoxy donorsComputational study suggests it is a potential NLO candidate due to a low HOMO-LUMO energy gap (3.7952 eV). ajrconline.org
Plasma polymerized methyl acrylate (PPMA) thin films Polymerized acrylate unitsThe third-order nonlinear susceptibility (χ(3)) was investigated, showing the potential of acrylate-based polymers for NLO applications. nih.gov

The exploration of this compound and its polymers for NLO applications would be a logical extension of the research on related chalcones and acrylate polymers. Both theoretical calculations (e.g., using Density Functional Theory) and experimental measurements would be necessary to quantify its NLO response and assess its potential for use in photonic and optoelectronic devices. mdpi.comfrontiersin.org

Future Research Directions and Unexplored Avenues for Methyl 3 2 Methoxyphenyl Acrylate

Discovery of Novel and More Efficient Synthetic Pathways

The synthesis of cinnamic acid derivatives, including methyl 3-(2-methoxyphenyl)acrylate, is a cornerstone of organic chemistry, with established methods like the Wittig and Horner-Wadsworth-Emmons reactions. However, the quest for greater efficiency, selectivity, and scalability continues to drive innovation. A significant area of future research lies in the refinement and application of modern cross-coupling reactions.

The Heck-Mizoroki reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, stands out as a powerful tool for forming the C-C bond central to the cinnamate (B1238496) structure. misuratau.edu.lymatthey.comwikipedia.org Future work will likely focus on developing more active and stable palladium catalyst systems, particularly those that can operate under milder conditions and with lower catalyst loadings. organic-chemistry.org Research into N-heterocyclic carbene (NHC) palladium complexes, for example, has shown promise in improving catalyst performance and longevity. organic-chemistry.org

Another promising avenue is the multicomponent Catellani-type reaction, which allows for the assembly of complex, multifunctionalized arenes in a single operation. nih.gov Applying this methodology to the synthesis of this compound could enable the introduction of additional functional groups onto the phenyl ring in a highly controlled and efficient manner, creating a library of novel derivatives with tailored properties.

The table below summarizes key aspects of established and emerging synthetic strategies relevant to this compound.

Synthetic Strategy Key Features Potential Advantages for Future Research
Heck-Mizoroki Reaction Palladium-catalyzed C-C bond formation between an alkene and an aryl halide. wikipedia.orgHigh stereoselectivity for the trans-isomer; tolerance of various functional groups. organic-chemistry.org
Catellani-Type Reactions Palladium/norbornene-catalyzed multi-component reaction for ortho- and ipso-functionalization. nih.govRapid assembly of complex and highly substituted cinnamate derivatives. nih.gov
Enzymatic Esterification Use of lipases for the esterification of cinnamic acid with an alcohol. nih.govHigh selectivity, mild reaction conditions, and environmentally friendly. nih.gov

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to the design of synthetic processes. For this compound, future research will emphasize the development of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key focus is the use of biocatalysis. Enzymatic esterification, employing lipases to catalyze the reaction between the corresponding cinnamic acid and methanol (B129727), offers a highly sustainable alternative to traditional chemical methods. nih.gov These reactions proceed under mild conditions, often in aqueous media, and the enzymes can be immobilized and reused, significantly reducing waste. researchgate.net Optimization of these enzymatic processes using techniques like response surface methodology can lead to exceptionally high yields (up to 97.7%) under optimized conditions. nih.gov

The evolution of the Heck reaction also incorporates green chemistry principles. The use of ionic liquids as a reaction medium can facilitate catalyst recycling, a significant advantage given the cost and environmental concerns associated with palladium. wikipedia.org Furthermore, the development of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), simplifies product purification and catalyst recovery, moving away from homogeneous systems that can be difficult to separate. matthey.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. This approach is particularly well-suited for the synthesis of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions, including the Heck reaction, have been successfully adapted to flow chemistry setups. acs.orgunimi.it Continuous-flow microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. mdpi.com This can lead to higher yields, reduced reaction times, and improved safety, especially for highly exothermic reactions or when using hazardous reagents. unimi.itmdpi.com For instance, the enzymatic synthesis of cinnamamides from methyl cinnamates in a continuous-flow microreactor achieved high conversion in just 40 minutes, compared to 24 hours in a batch reactor. mdpi.com

Furthermore, the integration of flow reactors with automated synthesis platforms, powered by artificial intelligence and large language models (LLMs), is set to revolutionize chemical synthesis. nih.govyoutube.com These systems can autonomously design experiments, optimize reaction conditions, and even perform multi-step syntheses and purifications. nih.gov An end-to-end platform could explore the vast chemical space around this compound, rapidly identifying optimal conditions for its synthesis or developing novel derivatives with desired properties without extensive manual intervention. youtube.com

The table below outlines the benefits of integrating modern automation with chemical synthesis.

Technology Key Advantages Application to Cinnamate Synthesis
Continuous Flow Chemistry Enhanced heat/mass transfer, improved safety, precise process control, easy scalability. acs.orgmdpi.comOptimization of Heck reactions, rapid enzymatic conversions, and safe handling of reactive intermediates. unimi.itmdpi.com
Automated Synthesis Platforms (LLM-driven) High-throughput screening, autonomous experiment design and execution, rapid optimization. nih.govEfficiently screening catalyst/ligand combinations, optimizing reaction yields, and automated multi-step synthesis of derivatives. nih.govyoutube.com

Advanced Computational-Experimental Integration for Reaction Design and Optimization

The synergy between computational chemistry and experimental work provides a powerful toolkit for modern reaction development. Density Functional Theory (DFT) has emerged as a particularly valuable method for investigating the electronic properties, reaction mechanisms, and spectroscopic characteristics of molecules like this compound.

Future research will increasingly rely on DFT calculations to:

Elucidate Reaction Mechanisms: Computational studies can map the entire energy profile of a reaction, such as the Heck coupling, identifying the transition states and intermediates. nih.gov This insight is crucial for understanding the factors that control selectivity and for designing more efficient catalysts.

Predict Spectroscopic Properties: DFT can accurately predict spectroscopic data, such as NMR chemical shifts and FTIR vibrational frequencies. nih.govmdpi.com This aids in the structural confirmation of newly synthesized compounds and can help to distinguish between isomers. nih.govresearchgate.net

Screen Virtual Libraries: Before undertaking extensive experimental work, computational methods can be used to screen virtual libraries of catalysts, ligands, or substrates to predict their reactivity and suitability for a desired transformation.

For example, a DFT study on the photochemical dimerization of methyl 3-(2-furyl)acrylate successfully accounted for the observed regioselectivity by analyzing the frontier molecular orbitals of the reactants in their ground and excited states. mdpi.com Similar integrated computational-experimental studies on this compound could predict its photochemical behavior or guide the design of catalysts for specific transformations.

Exploration of this compound in Emerging Fields of Material Science and Supramolecular Chemistry

While the traditional applications of cinnamate esters are well-established, their potential in advanced materials remains a largely unexplored frontier. The unique structure of this compound, featuring a polymerizable acrylate (B77674) group and a functionalized aromatic ring, makes it an attractive building block for novel materials.

In material science , future research could focus on the polymerization of this compound to create new functional polymers. Acrylate polymers are known for their diverse applications, from adhesives to optical materials. nih.gov The presence of the 2-methoxyphenyl group could impart specific properties to the resulting polymer, such as altered refractive index, thermal stability, or hydrophobicity. Cinnamaldehyde-containing polymers have already shown promise for biomedical applications, suggesting that polymers derived from its acrylate ester counterpart could also possess interesting biological activities. nih.gov

In supramolecular chemistry , the aromatic ring and ester group of this compound make it a candidate for host-guest chemistry. It could be encapsulated within macrocyclic hosts like cyclodextrins or calixarenes to modify its solubility, stability, or reactivity. nih.gov Such supramolecular assemblies could be designed for applications in controlled release systems or as components of molecular switches and sensors. The potential for methyl acrylates to be used in the synthesis of drug-loaded nanoparticles like dendrimers also opens up exciting possibilities in nanomedicine. researchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventConditionsYield (%)Reference
Oxidative Heck ReactionPd(OAc)₂, DMF, Ag₂O80°C, 12 h85–90
CyclizationEthanol, N-phenylhydroxylamineReflux, 6 h91

Basic Research Question: How is the molecular conformation of this compound characterized experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for determining molecular geometry. For example:

  • In , the title compound’s crystal structure was resolved using SHELXL software, revealing a planar acrylate group and a dihedral angle of 15.2° between the methoxyphenyl and acrylate moieties .
  • highlights the use of SHELXTL for refining crystallographic data, with hydrogen atoms positioned geometrically and thermal parameters fixed .

Advanced structural analysis may employ Cremer-Pople puckering coordinates () to quantify non-planar distortions in related heterocyclic derivatives .

Advanced Research Question: What mechanistic insights explain the compound’s reactivity in cycloaddition or heterocycle formation?

Methodological Answer:
The acrylate group’s electron-deficient double bond facilitates [2+2] or [4+2] cycloadditions. For instance:

  • demonstrates that the α,β-unsaturated ester reacts with hydroxylamines to form isoxazoline derivatives via nucleophilic attack followed by cyclization. The reaction mechanism involves keto-enol tautomerism and hydrogen bonding stabilization in the transition state .
  • Computational studies (e.g., DFT) can model transition states and predict regioselectivity in such reactions.

Advanced Research Question: How can computational modeling predict the compound’s photophysical or electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

  • Optimize ground-state geometries (e.g., Gaussian 09 with B3LYP/6-31G* basis sets).
  • Predict UV-Vis absorption spectra by simulating excited-state transitions (TD-DFT).
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Note : Experimental validation via UV-Vis spectroscopy or cyclic voltammetry is critical to confirm computational findings.

Advanced Research Question: How do solvent and temperature variations impact synthetic yield or byproduct formation?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed coupling efficiency by stabilizing charged intermediates .
  • Temperature : Higher temperatures (e.g., reflux in ethanol) accelerate cyclization but may promote side reactions like ester hydrolysis. maintained 80°C to balance reaction rate and selectivity .

Data Contradiction Analysis : While reports high yields (>85%) in DMF, alternative protocols using THF or toluene show lower yields (50–60%), likely due to poor catalyst solubility .

Basic Research Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation ( notes respiratory irritation risks) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.